N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide
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Overview
Description
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide is a complex organic compound that features a unique structure combining an adamantane core with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzodioxole moiety, which is then linked to a but-2-yn-1-yl group. This intermediate is subsequently reacted with an adamantane derivative to form the final compound. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The goal is to achieve consistent quality and high throughput while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in the formation of new functionalized derivatives .
Scientific Research Applications
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound’s structure allows it to bind effectively to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-4-methylpiperazine dihydrochloride
- 1-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]-4-(4-methoxyphenyl)piperazine
Uniqueness
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]adamantane-1-carboxamide is unique due to its adamantane core, which imparts stability and rigidity to the molecule.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c24-21(22-11-15-7-16(12-22)9-17(8-15)13-22)23-5-1-2-6-25-18-3-4-19-20(10-18)27-14-26-19/h3-4,10,15-17H,5-9,11-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIJXXBZWOUBMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC#CCOC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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